

An In-depth Technical Guide to the Thermodynamic Properties of Butyl Formate

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Compound of Interest

Compound Name: Butyl formate

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This technical guide provides a comprehensive overview of the core thermodynamic properties of **butyl formate** ($C_5H_{10}O_2$), a formate ester recognized for its applications as a solvent and flavoring agent. A thorough understanding of its thermodynamic behavior is crucial for process design, safety assessments, and modeling in various scientific and industrial applications, including pharmaceuticals and chemical synthesis. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated chemical pathways.

Core Thermodynamic and Physical Properties

The thermodynamic and physical properties of **butyl formate** have been characterized through various experimental and computational methods. A summary of these key properties is presented below.

Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₀ O ₂	[1]
Molecular Weight	102.13 g/mol	[2][3]
Appearance	Clear, colorless to yellowish liquid	[1]
Odor	Fruity, plum-like	[1][3]
Melting Point	-91 °C to -92 °C	[1][4]
Boiling Point	106-107 °C at 760 mmHg	[1]
Density	0.892 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.389	[1]
Vapor Pressure	28.9 mmHg at 25 °C	[3]
Flash Point	13.9 °C (57 °F)	[3]
Water Solubility	Slightly soluble	[1]

Thermodynamic Properties

Property	Value	Source(s)
Enthalpy of Vaporization (Δ _{vap} H°)	37.9 kJ/mol at 310 K	[5]
Ideal Gas Heat Capacity (C _{p,gas})	165.62 J/mol·K to 210.97 J/mol·K (temperature dependent)	[6]
Liquid Phase Heat Capacity (C _{p,liquid})	Data available, temperature dependent	[6]
Standard Enthalpy of Formation (Δ _f H°)	Not explicitly found in experimental literature	
Standard Gibbs Free Energy of Formation (Δ _f G°)	Not explicitly found in experimental literature	

Experimental Protocols for Property Determination

The accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques applicable to a volatile liquid ester like **butyl formate**.

Differential Scanning Calorimetry (DSC) for Heat Capacity Measurement

Differential Scanning Calorimetry is a primary technique for determining the heat capacity of liquids. The ASTM E1269 standard provides a reliable method.

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature. This difference is directly proportional to the heat capacity of the sample.

Experimental Workflow:



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Figure 1: Workflow for determining the heat capacity of **butyl formate** using DSC.

Detailed Steps:

- Sample Preparation:
 - An empty aluminum hermetic DSC pan and lid are weighed accurately.
 - A small, precisely weighed sample of **butyl formate** (typically 5-10 mg) is added to the pan. Due to its volatility, this should be done quickly.

- The pan is immediately and securely sealed using a hermetic press.
- DSC Analysis (ASTM E1269 Three-Run Method):
 - Run 1 (Baseline): An empty, sealed pan is placed in the sample position and another empty, sealed pan in the reference position. The sample chamber is heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range. This provides the baseline heat flow.
 - Run 2 (Standard): A precisely weighed sapphire standard (a material with a well-known heat capacity) is placed in the sample pan and run under the identical conditions as the baseline.
 - Run 3 (Sample): The prepared **butyl formate** sample pan is run under the same conditions.
- Calculation: The heat capacity of the **butyl formate** sample ($C_{p,\text{sample}}$) is calculated at a given temperature (T) using the following equation:

$$C_{p,\text{sample}}(T) = (C_{p,\text{std}}(T) * m_{\text{std}} * (\Delta H_{\text{sample}}(T) - \Delta H_{\text{baseline}}(T))) / (m_{\text{sample}} * (\Delta H_{\text{std}}(T) - \Delta H_{\text{baseline}}(T)))$$

Where:

- $C_{p,\text{std}}(T)$ is the known heat capacity of the sapphire standard at temperature T.
- m_{std} and m_{sample} are the masses of the standard and sample, respectively.
- ΔH represents the heat flow signals from the DSC for the sample, standard, and baseline runs at temperature T.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to determine the heat of combustion of a substance at constant volume, from which the enthalpy of formation can be derived. Special considerations are necessary for volatile liquids like **butyl formate**.

Principle: A known mass of the sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen. The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.

Experimental Workflow for a Volatile Liquid:



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Figure 2: Workflow for determining the enthalpy of combustion of **butyl formate**.

Detailed Steps:

- Sample Preparation:
 - To prevent evaporation, a precise mass of **butyl formate** is encapsulated in a combustible container with a known heat of combustion, such as a gelatin or polyethylene capsule.
 - The capsule is placed in the sample crucible of the bomb calorimeter.
 - A fuse wire of known length and mass is attached to the electrodes of the bomb head, ensuring it is in contact with the capsule.
- Bomb Assembly and Firing:
 - A small amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that all water formed during combustion is in the liquid state.
 - The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

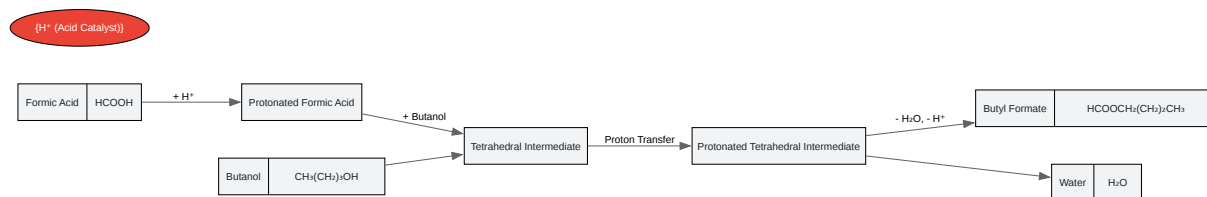
- The bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water.
- The system is allowed to reach thermal equilibrium.
- The sample is ignited by passing an electric current through the fuse wire.
- Data Acquisition and Calculation:
 - The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
 - The total heat released (q_{total}) is calculated using the temperature change (ΔT) and the heat capacity of the calorimeter system (C_{cal}), which is predetermined by combusting a standard substance like benzoic acid. $q_{\text{total}} = C_{\text{cal}} * \Delta T$
 - Corrections are made for the heat released by the combustion of the capsule and the fuse wire to determine the heat of combustion of the **butyl formate** sample.
 - The standard enthalpy of combustion ($\Delta_c H^\circ$) can then be calculated, and from this, the standard enthalpy of formation ($\Delta_f H^\circ$) can be determined using Hess's Law and known standard enthalpies of formation for CO_2 and H_2O .

Chemical Pathways and Mechanisms

The formation and reaction of **butyl formate** are governed by fundamental organic chemistry principles. The following diagrams illustrate key reaction mechanisms.

Fischer-Speier Esterification: Synthesis of Butyl Formate

Butyl formate is typically synthesized via the Fischer-Speier esterification of formic acid and butanol, catalyzed by an acid.



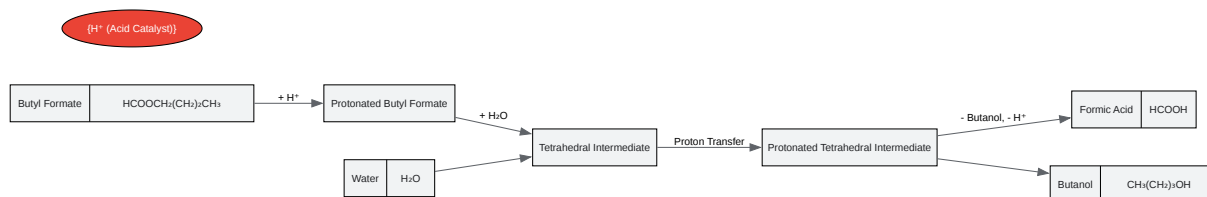
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Figure 3: Reaction mechanism for the Fischer-Speier esterification of **butyl formate**.^[7]

The reaction involves the protonation of the carbonyl oxygen of formic acid, followed by nucleophilic attack by the hydroxyl group of butanol. Subsequent proton transfer and elimination of a water molecule yield the ester.

Acid-Catalyzed Hydrolysis of Butyl Formate

The hydrolysis of **butyl formate**, the reverse of esterification, is also acid-catalyzed and results in the formation of formic acid and butanol.



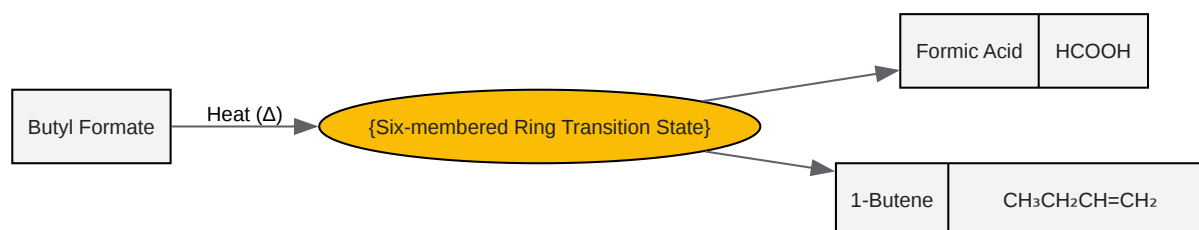
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Figure 4: Mechanism for the acid-catalyzed hydrolysis of **butyl formate**.^[8]

This reaction is initiated by the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic for the nucleophilic attack by water.

Thermal Decomposition of Butyl Formate

At elevated temperatures, simple esters like **butyl formate** can undergo thermal decomposition. A common pathway for esters with a beta-hydrogen on the alkyl group is a concerted elimination reaction.



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Figure 5: A plausible thermal decomposition pathway for **butyl formate**.

This process is believed to proceed through a six-membered cyclic transition state, leading to the formation of formic acid and 1-butene. This is a syn-elimination reaction. At higher temperatures, the initial products can further decompose into smaller molecules.

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